molecular formula C17H24N6 B6992474 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine

Cat. No.: B6992474
M. Wt: 312.4 g/mol
InChI Key: LUSNKZWVRCPOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine is a complex organic compound that features a benzimidazole and triazole moiety

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-12(2)23-11-16(20-21-23)13(3)18-9-10-22-14(4)19-15-7-5-6-8-17(15)22/h5-8,11-13,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSNKZWVRCPOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(C)C3=CN(N=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine typically involves multi-step organic reactions. One common route includes:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Formation of the triazole ring: The final step involves the cyclization of the intermediate with 1-propan-2-yl-1H-1,2,3-triazole-4-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole or triazole derivatives.

Scientific Research Applications

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the triazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.

    Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole.

Uniqueness

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1-propan-2-yltriazol-4-yl)ethanamine is unique due to the combination of benzimidazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.